Thallium hydroxide

Overview

Description

Thallium hydroxide exists in two primary oxidation states: thallium(I) hydroxide (TlOH) and thallium(III) hydroxide (Tl(OH)₃).

Preparation Methods

Synthetic Routes and Reaction Conditions: Thallium hydroxide can be synthesized through several methods:

Decomposition of Thallium Ethoxide: this compound is obtained from the decomposition of thallium ethoxide in water. The reaction is as follows: [ \text{CH}_3\text{CH}_2\text{OTl} + \text{H}_2\text{O} \rightarrow \text{TlOH} + \text{CH}_3\text{CH}_2\text{OH} ]

Direct Reaction with Ethanol and Oxygen: Thallium reacts with ethanol and oxygen gas to form this compound and thallium ethoxide: [ 4 \text{Tl} + 2 \text{CH}_3\text{CH}_2\text{OH} + \text{O}_2 \rightarrow 2 \text{CH}_3\text{CH}_2\text{OTl} + 2 \text{TlOH} ]

Reaction with Barium Hydroxide: this compound can also be produced by reacting thallium sulfate with barium hydroxide: [ \text{Tl}_2\text{SO}_4 + \text{Ba(OH)}_2 \rightarrow 2 \text{TlOH} + \text{BaSO}_4 ]

Industrial Production Methods: In industrial settings, this compound is often produced through the electrochemical oxidation of thallium ions in alkaline conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form thallium oxide. For example: [ 2 \text{TlOH} + \text{O}_2 \rightarrow \text{Tl}_2\text{O}_3 + \text{H}_2\text{O} ]

Reduction: this compound can be reduced to thallium metal under certain conditions.

Substitution: this compound reacts with acids to form thallium salts. For example: [ \text{TlOH} + \text{HCl} \rightarrow \text{TlCl} + \text{H}_2\text{O} ]

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, chlorine, and other oxidizing agents can be used to oxidize this compound.

Reducing Agents: Hydrogen gas and other reducing agents can reduce this compound to thallium metal.

Acids: Hydrochloric acid, sulfuric acid, and other acids are commonly used in substitution reactions with this compound.

Major Products:

Thallium Oxide: Formed through oxidation reactions.

Thallium Salts: Formed through substitution reactions with acids.

Scientific Research Applications

Thallium hydroxide has several applications in scientific research and industry:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: this compound is used in biological research to study the effects of thallium on biological systems.

Mechanism of Action

Thallium hydroxide exerts its effects through several mechanisms:

Ion Exchange: Thallium ions can replace potassium ions in biological systems, affecting various physiological processes.

Oxidative Stress: this compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

Enzyme Inhibition: Thallium ions can inhibit the activity of certain enzymes, disrupting metabolic pathways.

Comparison with Similar Compounds

Thallium(I) Hydroxide (TlOH)

- Chemical Formula : TlOH (or Tl⁺OH⁻) .

- Physical Properties :

- Chemical Behavior: Reacts with acids to form thallium(I) salts (e.g., TlCl, TlNO₃) . Decomposes upon heating to thallium(I) oxide (Tl₂O) . Exhibits alkali-like properties, including water solubility and formation of alums and chloroplatinates .

Thallium(III) Hydroxide (Tl(OH)₃)

- Chemical Formula : Tl(OH)₃ (or Tl³⁺(OH⁻)₃).

- Physical Properties :

- Chemical Behavior :

Comparison with Alkali Metal Hydroxides (KOH, NaOH)

Key Differences :

- Toxicity : TlOH is far more toxic than KOH/NaOH due to thallium's affinity for sulfhydryl groups in enzymes .

- Heavy Metal Behavior : Despite alkali-like solubility, Tl⁺ behaves as a heavy metal in environmental systems, requiring specialized removal techniques .

Comparison with Transition Metal Hydroxides (Fe(OH)₃, Al(OH)₃)

Key Differences :

- Environmental Mobility : Tl⁺ remains soluble in water, complicating its removal compared to Fe³⁺ or Al³⁺, which precipitate as hydroxides .

- Oxidation State Stability : Tl(III) is less stable than Fe(III) or Al(III), limiting its practical applications .

Comparison with Other Thallium Compounds

| Compound | TlOH | Tl₂O | TlCl | References |

|---|---|---|---|---|

| Solubility in Water | 34.3 g/100 g | 5.2 g/100 g | 0.3 g/100 g | |

| Application | Catalyst in organic synthesis | Semiconductor material | Rodenticide | |

| Toxicity | High | Moderate | High |

Key Differences :

- Utility : TlOH is used in cross-coupling reactions (e.g., Suzuki reactions), whereas TlCl has historical use as a pesticide .

- Environmental Persistence : Tl⁺ compounds (e.g., TlOH, Tl₂SO₄) are more water-mobile than Tl³⁺ species, increasing contamination risks .

Comparison with Post-Transition Metal Hydroxides (Pb(OH)₂, Sn(OH)₄)

Key Differences :

Biological Activity

Thallium hydroxide (TlOH) is a highly toxic compound that poses significant risks to biological systems. Its biological activity primarily arises from thallium's ability to interfere with various cellular processes, particularly through its interaction with potassium channels and sulfhydryl groups in proteins. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of toxicity, effects on cellular functions, and relevant case studies.

Mechanisms of Toxicity

Thallium exists predominantly in two oxidation states: Tl(I) and Tl(III), both of which exhibit high toxicity. The following mechanisms outline how this compound exerts its biological effects:

- Potassium Channel Interference : Thallium ions can mimic potassium ions due to their similar ionic radii and charge, allowing them to enter cells through potassium uptake channels. This disrupts potassium-dependent physiological processes, such as the activity of Na⁺/K⁺-ATPase, leading to cellular dysfunction and impaired neurotransmission .

- Enzyme Inhibition : Thallium binds to sulfhydryl (-SH) groups in enzymes, inhibiting their function. Key enzymes affected include pyruvate kinase, ATPase, and aldehyde dehydrogenase. This binding disrupts metabolic pathways and contributes to oxidative stress .

- Oxidative Stress Induction : Exposure to thallium leads to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent apoptosis. Studies have shown that thallium exposure causes mitochondrial swelling, loss of membrane potential, and activation of apoptotic pathways in neuronal cells .

Effects on Cellular Functions

Thallium's interference with critical cellular functions manifests in various ways:

- Neurotoxicity : Thallium exposure has been linked to neurological symptoms such as peripheral neuropathy, tremors, and cognitive impairments. In animal studies, thallium exposure resulted in significant biochemical changes in the nervous system, including axonal degeneration and myelin loss .

- Genotoxicity : Thallium has been shown to induce DNA damage and epigenetic alterations. It affects genomic stability by promoting oxidative stress and disrupting normal cellular signaling pathways .

- Renal Toxicity : Thallium exposure reduces glomerular filtration rate (GFR) and urine output in animal models, suggesting significant renal impairment. This is particularly concerning given thallium's accumulation in kidney tissues .

Case Studies

Several case studies illustrate the severe effects of this compound poisoning:

- Acute Poisoning Incident : A 28-year-old woman experienced severe poisoning after unknown exposure to thallium. Clinical tests revealed blood concentrations of 950 ng/mL and urine levels of 7600 ng/mL. The patient required extensive treatment over 137 days before discharge .

- Family Poisoning Case : Eleven family members ingested thallium-contaminated food, leading to acute symptoms within days. Blood tests indicated elevated thallium levels (323.5 µg/L), highlighting the compound's rapid distribution in the body .

- Chronic Exposure Study : In a study involving chronic low-dose exposure (0.001 mg/L) in mice, researchers observed reduced sperm motility and significant neurological symptoms such as weakness and sleep disorders. These findings underscore the long-term effects of even low-level thallium exposure .

Research Findings

Recent research has focused on understanding the precise mechanisms through which thallium exerts its toxic effects:

- Mitochondrial Dysfunction : Studies indicate that thallium induces mitochondrial-mediated oxidative stress leading to cell apoptosis through pathways involving Nrf2-Keap1 signaling .

- Cellular Apoptosis : Research has shown that exposure to thallium results in increased apoptosis rates in neuronal cells due to elevated ROS levels and mitochondrial damage .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing thallium hydroxide in laboratory settings?

this compound can be synthesized via:

- Oxidation of thallium(I) nitrate : Reacting TlNO₃ with chlorine in an aqueous potassium hydroxide solution, producing Tl(OH)₃ .

- Decomposition of thallium(I) hydroxide : Heating TlOH at 100°C to yield Tl₂O, which reacts with water to form TlOH .

- Direct reaction of thallium with water : Metallic thallium reacts with water to form TlOH and hydrogen gas . Methodological Note: Use inert atmospheres to prevent oxidation by ambient CO₂, which converts TlOH to Tl₂CO₃ .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

Critical properties include:

Q. What safety protocols are essential when handling this compound in research laboratories?

- Contamination control : Use fume hoods with local exhaust ventilation; avoid contact with skin, eyes, or clothing .

- Incompatibilities : Separate from strong acids (e.g., HNO₃), oxidizers (e.g., Cl₂), and reducers to prevent violent reactions .

- Waste disposal : Collect contaminated materials in sealed containers and follow hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

- Contradiction : Some studies report TlOH as highly soluble, while others note limited solubility under specific conditions (e.g., pH or ionic strength) .

- Methodological approach :

Conduct solubility experiments under controlled pH and ionic strength (e.g., using buffer solutions).

Validate results with techniques like inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved Tl⁺ .

Compare with solubility product constants (Ksp = 1.68×10⁻⁴⁴ for Tl(OH)₃) .

Q. What advanced analytical techniques are recommended for characterizing this compound’s stability under varying environmental conditions?

- X-ray diffraction (XRD) : Monitor phase changes (e.g., TlOH → Tl₂CO₃) during exposure to CO₂ .

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition products (e.g., Tl₂O formation at 100°C) .

- Spectroscopy : Use Raman or FTIR to detect Tl-OH bonding and structural shifts in aqueous solutions .

Q. What are the challenges in optimizing this compound-based precipitation methods for environmental remediation (e.g., Tl removal from water)?

- Key challenges :

- Competition with other metal hydroxides (e.g., Fe³⁺, Al³⁺) for adsorption sites .

- pH sensitivity: TlOH precipitation requires alkaline conditions (pH > 10), but excess OH⁻ can redissolve Tl⁺ .

- Experimental optimization :

Use fractional factorial design to test variables (pH, ionic strength, competing ions).

Validate with atomic absorption spectroscopy (AAS) to measure residual Tl concentrations .

Properties

IUPAC Name |

thallium(1+);hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.Tl/h1H2;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYXCSSUHCHXHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

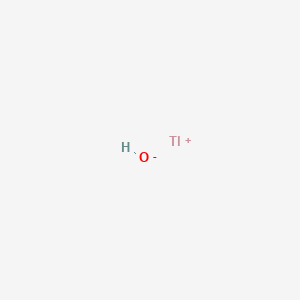

[OH-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlOH, HOTl | |

| Record name | thallium(I) hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894114 | |

| Record name | Thallium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.391 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12026-06-1 | |

| Record name | Thallium hydroxide (Tl(OH)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12026-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium hydroxide (Tl(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847N2ZKW5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.